![molecular formula C10H14N2O6 B15287848 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15287848.png)
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione is a compound that belongs to the class of pyrimidine nucleosides These compounds are characterized by a pyrimidine base attached to a ribosyl or deoxyribosyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrimidine derivatives and ribose or deoxyribose sugars.
Glycosylation Reaction: The key step involves the glycosylation reaction, where the pyrimidine base is attached to the sugar moiety. This reaction is often catalyzed by Lewis acids or other suitable catalysts.
Protection and Deprotection: Protective groups are used to protect sensitive functional groups during the synthesis. After the glycosylation, these protective groups are removed under specific conditions to yield the desired compound.
Purification: The final product is purified using techniques such as chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, use of industrial-grade reagents, and implementation of large-scale purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of bases or catalysts.
Major Products
科学的研究の応用
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Plays a role in nucleic acid research and studies involving DNA and RNA.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of pharmaceuticals and other biochemicals.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
Uridine: Another pyrimidine nucleoside with similar structural features.
Thymidine: A nucleoside with a thymine base instead of a pyrimidine base.
Cytidine: Contains a cytosine base and is structurally similar.
Uniqueness
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties. Its methoxy group and specific stereochemistry differentiate it from other nucleosides, making it valuable for specialized applications in research and industry.
特性
分子式 |
C10H14N2O6 |
|---|---|
分子量 |
258.23 g/mol |
IUPAC名 |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O6/c1-17-8-7(15)5(4-13)18-9(8)12-3-2-6(14)11-10(12)16/h2-3,5,7-9,13,15H,4H2,1H3,(H,11,14,16)/t5-,7+,8?,9-/m1/s1 |
InChIキー |
SXUXMRMBWZCMEN-DYZKPSFTSA-N |
異性体SMILES |
COC1[C@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)O |
正規SMILES |
COC1C(C(OC1N2C=CC(=O)NC2=O)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-Methyl-1-(1-phenylcyclobutyl)butyl]-N,N-dimethylamine Hydrochloride](/img/structure/B15287765.png)
![Dibenzo[b,d]selenophen-2-ylboronic acid](/img/structure/B15287773.png)
![O-[2-(Acetylamino)-2-deoxy-3-O-beta-D-galactopyranosyl-beta-D-galactopyranosyl]-L-threonine](/img/structure/B15287776.png)
![(1Z,5Z)-cycloocta-1,5-diene;[(1R,2S,3S,4S)-3-diphenylphosphanyl-2-bicyclo[2.2.1]hept-5-enyl]-diphenylphosphane;rhodium;tetrafluoroborate](/img/structure/B15287783.png)
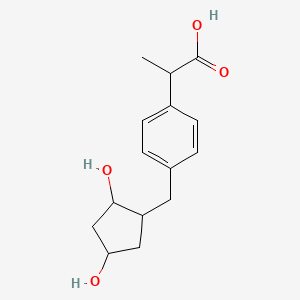
![24-[(9,10-Dioxoanthracen-1-yl)amino]-16-azaoctacyclo[18.10.2.02,15.05,14.07,12.017,31.021,26.028,32]dotriaconta-1(30),2(15),3,5(14),7,9,11,17(31),20(32),21(26),22,24,28-tridecaene-6,13,19,27-tetrone](/img/structure/B15287798.png)
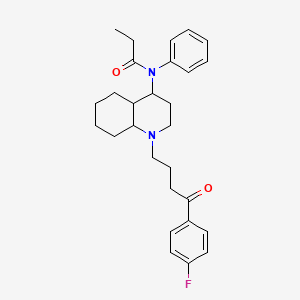

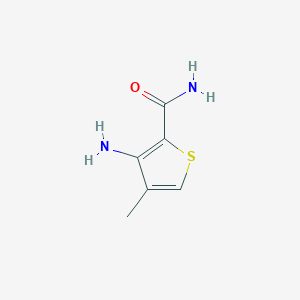
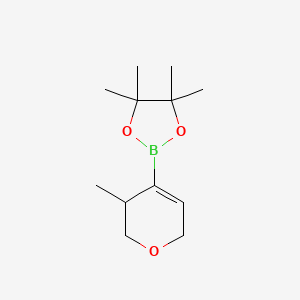
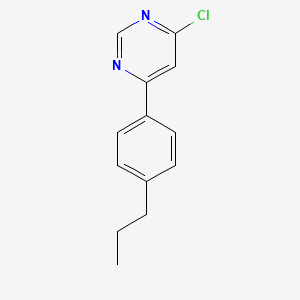
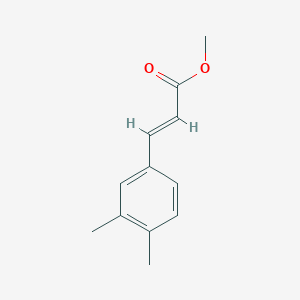
![disodium;(2S,3S,5R,6R)-6-[[(3R,5R,7S,8R,9S,10S,13R,14S,17R)-17-[(2R)-5-(carboxylatomethylamino)-5-oxopentan-2-yl]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B15287856.png)
![dimethyl (3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate](/img/structure/B15287858.png)
